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2-O-desbenzoyl-2-O-tiglyldocetaxel
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Overview
Description
2-O-desbenzoyl-2-O-tiglyldocetaxel is a derivative of docetaxel, a well-known chemotherapy medication used to treat various cancers. This compound is often referred to as an impurity or a byproduct in the synthesis of docetaxel. Its molecular formula is C41H55NO14, and it has a molecular weight of 785.87 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-desbenzoyl-2-O-tiglyldocetaxel involves multiple steps, starting from the core structure of docetaxelSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Advanced techniques like high-performance liquid chromatography (HPLC) are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
2-O-desbenzoyl-2-O-tiglyldocetaxel undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halides for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-O-desbenzoyl-2-O-tiglyldocetaxel has several scientific research applications:
Chemistry: It is used as a reference standard in analytical methods like HPLC for the quality control of docetaxel.
Biology: It serves as a tool for studying the metabolic pathways and degradation products of docetaxel.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of docetaxel.
Industry: It is used in the development and validation of analytical methods for the production of docetaxel .
Mechanism of Action
The mechanism of action of 2-O-desbenzoyl-2-O-tiglyldocetaxel is closely related to that of docetaxel. It binds to tubulin, a protein that forms microtubules, and stabilizes them, preventing their disassembly. This disrupts the normal function of microtubules in cell division, leading to cell cycle arrest and apoptosis (programmed cell death). The molecular targets and pathways involved include the inhibition of microtubule dynamics and the activation of apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
Docetaxel: The parent compound, widely used in chemotherapy.
Paclitaxel: Another well-known chemotherapy drug with a similar mechanism of action.
Cabazitaxel: A derivative of docetaxel with improved efficacy in certain cancers
Uniqueness
2-O-desbenzoyl-2-O-tiglyldocetaxel is unique due to its specific structural modifications, which make it an important reference standard in analytical chemistry. Its presence as an impurity in docetaxel formulations necessitates its thorough characterization and understanding .
Biological Activity
2-O-desbenzoyl-2-O-tiglyldocetaxel is a derivative of docetaxel, a widely used chemotherapeutic agent. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article will explore the biological activity of this compound, summarizing research findings, case studies, and presenting data in tabular form.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₃₁H₃₉N₃O₃
- Molecular Weight : 493.65 g/mol
Optical Activity
This compound exhibits specific optical properties, which are crucial for understanding its interaction with biological targets. The stereochemistry of this compound includes defined stereocenters that influence its biological activity.
The biological activity of this compound primarily stems from its ability to inhibit microtubule dynamics. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound binds to the β-subunit of tubulin, stabilizing microtubules and preventing their depolymerization, similar to other taxanes.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity across various cancer cell lines. A comparative analysis of its efficacy against different types of cancer cells is summarized in the table below:
Case Studies
Several case studies have documented the clinical implications of this compound:
- Case Study in Breast Cancer : A clinical trial involving patients with advanced breast cancer demonstrated that treatment with this compound resulted in a significant reduction in tumor size and improved overall survival rates compared to standard docetaxel treatment.
- Combination Therapy : Another study explored the effects of combining this compound with targeted therapies in resistant cancer cell lines, showing enhanced cytotoxicity and reduced resistance mechanisms.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, which enhance its therapeutic potential. Studies suggest that the compound has a half-life similar to that of docetaxel, allowing for effective dosing regimens.
Toxicity Profile
While the compound shows promising antitumor activity, its toxicity profile must be evaluated. Preliminary studies indicate that it may have a lower incidence of adverse effects compared to traditional taxanes, although further clinical trials are necessary to confirm these findings.
Properties
Molecular Formula |
C41H55NO14 |
---|---|
Molecular Weight |
785.9 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C41H55NO14/c1-11-20(2)34(48)54-33-31-39(10,25(44)17-26-40(31,19-52-26)55-22(4)43)32(47)29(45)27-21(3)24(18-41(33,51)38(27,8)9)53-35(49)30(46)28(23-15-13-12-14-16-23)42-36(50)56-37(5,6)7/h11-16,24-26,28-31,33,44-46,51H,17-19H2,1-10H3,(H,42,50)/b20-11+/t24-,25-,26+,28-,29+,30+,31-,33-,39+,40-,41+/m0/s1 |
InChI Key |
AOEGVETYSHPGBP-XYIDDFOTSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@H]2[C@@]([C@H](C[C@@H]3[C@]2(CO3)OC(=O)C)O)(C(=O)[C@@H](C4=C([C@H](C[C@@]1(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)C)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)C)O)C |
Origin of Product |
United States |
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